N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxoacetamide
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Overview
Description
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxoacetamide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring, an indole moiety, and a fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxoacetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of a β-diketone with hydrazine under acidic or basic conditions.
Introduction of the Indole Moiety: The indole moiety can be introduced via a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the indole derivative.
Formation of the Final Compound: The final step involves the coupling of the pyrazole and indole intermediates through an amide bond formation, typically using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole or indole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxoacetamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and neurological disorders.
Pharmacology: It is investigated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Biological Research: It is used as a tool compound to study various biological processes and pathways, including signal transduction and gene expression.
Mechanism of Action
The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxoacetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, thereby modulating their activity and affecting downstream biological processes.
Receptor Binding: It may bind to specific receptors on the cell surface or within the cell, leading to changes in cellular signaling and function.
Gene Regulation: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxoacetamide can be compared with other similar compounds, such as:
- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide
- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[1-(2-methylbenzyl)-1H-indol-3-yl]-2-oxoacetamide
These compounds share similar structural features but differ in the substituents on the indole moiety. The presence of different substituents can influence their chemical reactivity, biological activity, and pharmacological properties, highlighting the uniqueness of each compound.
Properties
Molecular Formula |
C28H23FN4O3 |
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Molecular Weight |
482.5 g/mol |
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[1-[(2-fluorophenyl)methyl]indol-3-yl]-2-oxoacetamide |
InChI |
InChI=1S/C28H23FN4O3/c1-18-25(28(36)33(31(18)2)20-11-4-3-5-12-20)30-27(35)26(34)22-17-32(24-15-9-7-13-21(22)24)16-19-10-6-8-14-23(19)29/h3-15,17H,16H2,1-2H3,(H,30,35) |
InChI Key |
JHNBSXAPHCZIHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(=O)C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5F |
Origin of Product |
United States |
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